3-Fluoro-4-(thiophen-2-YL)aniline
Overview
Description
Mechanism of Action
Target of Action
3-Fluoro-4-(thiophen-2-YL)aniline is a compound that has been used in the synthesis of various organic materials. It is primarily used as a reactant in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry for the formation of carbon-carbon bonds .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from a boron compound to a metal, in this case, palladium . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile method for forming carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of organic compounds. The compound plays a crucial role in the Suzuki–Miyaura coupling reaction, which is a key step in the synthesis of various organic materials . The products of this reaction can be used in a wide range of applications, from the development of pharmaceuticals to the production of organic semiconductors .
Pharmacokinetics
As a reactant in chemical reactions, its bioavailability would be determined by the reaction conditions and the nature of the other reactants .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-(thiophen-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound have been shown to have minimal impact on physiological functions, while higher doses can lead to significant changes, including toxic effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels in cells. The interaction of this compound with these enzymes can also affect the metabolism of other substances, leading to potential drug-drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular cellular compartments. For instance, this compound has been found to interact with organic anion transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm and the nucleus. Its localization is often directed by specific targeting signals or post-translational modifications. For example, the presence of a thiophene ring in this compound can facilitate its interaction with nuclear proteins, thereby influencing gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a fluorinated aniline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Fluoro-4-(thiophen-2-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(thiophen-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
3-Fluoro-4-(thiophen-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Comparison with Similar Compounds
Similar Compounds
3-Fluoroaniline: Lacks the thiophene ring, making it less versatile in certain applications.
4-(Thiophen-2-yl)aniline: Lacks the fluorine atom, which can affect its binding properties and reactivity.
2-Fluoro-4-(thiophen-2-yl)aniline: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.
Uniqueness
3-Fluoro-4-(thiophen-2-yl)aniline is unique due to the combined presence of a fluorine atom and a thiophene ring on the aniline core. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNS/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPDNAKUXNYDGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1250004-13-7 | |
Record name | 3-fluoro-4-(thiophen-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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